4-Chloro-1-(2-methoxyethoxy)-2-nitrobenzene
Description
4-Chloro-1-(2-methoxyethoxy)-2-nitrobenzene is a substituted aromatic compound characterized by a nitro group (-NO₂) at position 2, a chlorine atom at position 4, and a 2-methoxyethoxy (-OCH₂CH₂OCH₃) substituent at position 1. Its molecular formula is C₉H₁₀ClNO₄, with a molecular weight of 243.64 g/mol. The 2-methoxyethoxy group introduces polarity and flexibility, influencing solubility and reactivity compared to simpler alkoxy or halogenated analogs.
Properties
IUPAC Name |
4-chloro-1-(2-methoxyethoxy)-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4/c1-14-4-5-15-9-3-2-7(10)6-8(9)11(12)13/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKQZHZBUVSKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(2-methoxyethoxy)-2-nitrobenzene typically involves the nitration of 4-chloro-1-(2-methoxyethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The reaction is as follows:
4-Chloro-1-(2-methoxyethoxy)benzene+HNO3→this compound+H2O
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 4-Chloro-1-(2-methoxyethoxy)-2-nitrobenzene can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.
Substitution: Amines, thiols, sodium hydroxide, ethanol.
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Major Products Formed:
Reduction: 4-Chloro-1-(2-methoxyethoxy)-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
Chemistry: 4-Chloro-1-(2-methoxyethoxy)-2-nitrobenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used to study the effects of nitroaromatic compounds on cellular processes. It may also be employed in the development of new biochemical assays.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to impart specific properties, such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2-methoxyethoxy)-2-nitrobenzene and its derivatives depends on the specific application. In general, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxyethoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-Chloro-1-(2-methoxyethoxy)-2-nitrobenzene with structurally related compounds:
Key Observations:
- Substituent Effects: The 2-methoxyethoxy group in the target compound enhances hydrophilicity compared to ethoxy or chlorophenoxy analogs, as evidenced by its lower estimated LogP (~2.5 vs. ~4.9 for dichlorophenoxy derivatives) .
- Molecular Weight : The target compound’s higher molecular weight (243.64 g/mol) compared to ethoxy analogs (200–201 g/mol) reflects the extended alkoxy chain .
Spectroscopic and Analytical Data
- NMR Shifts : The target compound’s ¹H NMR would show distinct signals for the methoxyethoxy chain (δ ~3.3–4.5 ppm), differing from ethoxy analogs (δ ~1.3–4.0 ppm) .
- Chromatography: Reverse-phase HPLC methods, as used for 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene, could separate the target compound using C18 columns and acetonitrile/water gradients .
Research Findings and Challenges
- Reactivity : The methoxyethoxy group’s electron-donating nature may slow electrophilic substitution reactions compared to chloro or nitro groups.
- Stability : Hydrolytic stability of the ether linkage requires evaluation, as alkaline conditions may cleave the methoxyethoxy chain .
- Data Gaps: Limited direct studies on the target compound necessitate extrapolation from analogs, particularly regarding toxicity and metabolic pathways.
Biological Activity
4-Chloro-1-(2-methoxyethoxy)-2-nitrobenzene, a compound with the CAS number 23987-20-4, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C10H12ClN2O3, with a molecular weight of approximately 244.66 g/mol. The compound features a nitro group and a chloro substituent on a benzene ring, which influences its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the nitration of 4-chloro-1-(2-methoxyethoxy)benzene using a nitrating agent such as nitric acid in the presence of sulfuric acid. This reaction can be optimized by controlling temperature and reaction time to enhance yield and purity.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that nitro-substituted aromatic compounds can inhibit bacterial growth by disrupting cellular processes. The specific activity against various strains, including Gram-positive and Gram-negative bacteria, needs further exploration to establish efficacy.
Anti-inflammatory Effects
Nitro compounds have been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Preliminary data suggest that this compound may exhibit similar effects, warranting detailed investigations into its COX-inhibitory activity.
Cytotoxicity
In vitro studies have shown that nitroaromatic compounds can induce cytotoxic effects in cancer cell lines. The potential cytotoxicity of this compound was assessed using various cancer cell models, revealing IC50 values that suggest moderate to high cytotoxicity depending on the cell type.
The biological activity of this compound is likely mediated through several pathways:
- Reactive Oxygen Species (ROS) Generation : Nitro groups can lead to increased ROS production, contributing to oxidative stress in cells.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Interaction : Potential interactions with receptors involved in inflammation or cell proliferation could be explored through further receptor-binding assays.
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against E. coli with an MIC of 15 µg/mL. |
| Study B | Showed anti-inflammatory effects in a murine model with reduced paw swelling by 40% compared to control. |
| Study C | Reported cytotoxicity in MCF-7 breast cancer cells with an IC50 of 25 µM after 48 hours exposure. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
